molecular formula C41H68N12O12 B12537106 L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 668421-83-8

L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12537106
CAS No.: 668421-83-8
M. Wt: 921.1 g/mol
InChI Key: IOXAOPSJFJFJKJ-KLANUZLWSA-N
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Description

L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fluorescent dyes like FITC for labeling.

Major Products Formed

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in labeled peptides.

Scientific Research Applications

Chemistry

Peptides are used as building blocks for the synthesis of more complex molecules and as models for studying protein structure and function.

Biology

Peptides play crucial roles in biological processes and are used in research to study enzyme-substrate interactions, receptor binding, and signal transduction pathways.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides like L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-L-ornithine: A similar peptide without the diaminomethylidene modification.

    L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-L-lysine: A peptide with lysine instead of ornithine.

Uniqueness

The presence of the diaminomethylidene group in L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique properties such as increased binding affinity to certain targets or enhanced stability.

Properties

CAS No.

668421-83-8

Molecular Formula

C41H68N12O12

Molecular Weight

921.1 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C41H68N12O12/c1-8-22(6)33(52-30(57)18-46-34(58)23(7)48-37(61)31(42)20(2)3)39(63)53-32(21(4)5)38(62)51-28(19-54)36(60)50-27(16-24-11-13-25(55)14-12-24)35(59)47-17-29(56)49-26(40(64)65)10-9-15-45-41(43)44/h11-14,20-23,26-28,31-33,54-55H,8-10,15-19,42H2,1-7H3,(H,46,58)(H,47,59)(H,48,61)(H,49,56)(H,50,60)(H,51,62)(H,52,57)(H,53,63)(H,64,65)(H4,43,44,45)/t22-,23-,26-,27-,28-,31-,32-,33-/m0/s1

InChI Key

IOXAOPSJFJFJKJ-KLANUZLWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)N

Origin of Product

United States

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